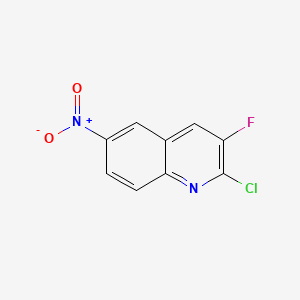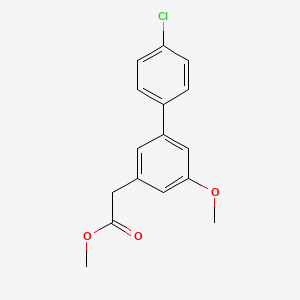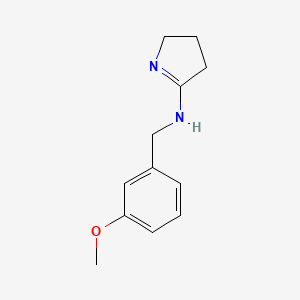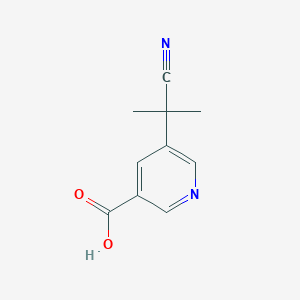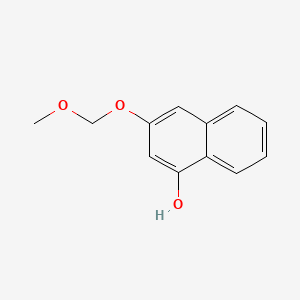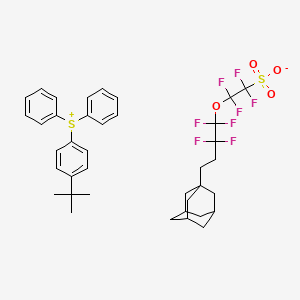
(4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonium group, a tert-butylphenyl group, and an adamantane moiety, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate typically involves multiple steps, starting with the preparation of the individual components. The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation, while the adamantane moiety is often synthesized via adamantane bromination followed by nucleophilic substitution. The final step involves the formation of the sulfonium salt through a reaction with diphenylsulfoxide and a suitable sulfonating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group back to the corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the adamantane moiety .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate is used as a photoinitiator in polymerization reactions. Its ability to generate reactive intermediates upon exposure to light makes it valuable in the synthesis of advanced polymeric materials .
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a drug delivery agent. The adamantane moiety can enhance the compound’s ability to cross biological membranes, making it a candidate for targeted drug delivery systems .
Industry
In the industrial sector, the compound is used in the production of high-performance coatings and adhesives. Its unique chemical properties contribute to the durability and performance of these materials .
Wirkmechanismus
The mechanism of action of (4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions or interact with biological targets. The molecular targets and pathways involved include the formation of free radicals and the subsequent initiation of chain reactions in polymerization processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-tert-Butylphenyl)diphenylsulfonium triflate
- (4-tert-Butylphenyl)diphenylsulfonium hexafluorophosphate
- (4-tert-Butylphenyl)diphenylsulfonium tetrafluoroborate
Uniqueness
Compared to similar compounds, (4-(tert-Butyl)phenyl)diphenylsulfonium 2-(4-(adamantan-1-yl)-1,1,2,2-tetrafluorobutoxy)-1,1,2,2-tetrafluoroethane-1-sulfonate stands out due to the presence of the adamantane moiety and the tetrafluorobutoxy group.
Eigenschaften
Molekularformel |
C38H42F8O4S2 |
|---|---|
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
2-[4-(1-adamantyl)-1,1,2,2-tetrafluorobutoxy]-1,1,2,2-tetrafluoroethanesulfonate;(4-tert-butylphenyl)-diphenylsulfanium |
InChI |
InChI=1S/C22H23S.C16H20F8O4S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;17-13(18,14(19,20)28-15(21,22)16(23,24)29(25,26)27)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h4-17H,1-3H3;9-11H,1-8H2,(H,25,26,27)/q+1;/p-1 |
InChI-Schlüssel |
UYEYIGDTQJJACA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1C2CC3CC1CC(C2)(C3)CCC(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




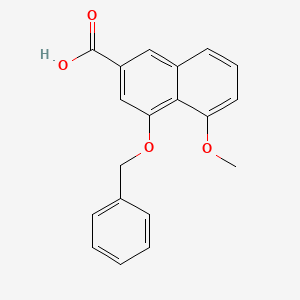
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
